molecular formula C6H7N3O2S B084860 5-Allylmercapto-6-azauracil CAS No. 10237-48-6

5-Allylmercapto-6-azauracil

Cat. No. B084860
CAS RN: 10237-48-6
M. Wt: 185.21 g/mol
InChI Key: GQRGHKDRHYUZMY-UHFFFAOYSA-N
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Description

5-Allylmercapto-6-azauracil is a chemical compound with the molecular formula C6H7N3O2S . It’s a compound that can be found in chemical databases and used in laboratory settings .


Synthesis Analysis

The synthesis of compounds similar to 5-Allylmercapto-6-azauracil, such as 6-azauracil, involves interactions with various reagents. For instance, the interaction between 6-azauracil and POCl3/PCl5 has been reported to produce 3,5-dichloro-6,1-dihydro-1,2,4-triazine . Further reactions with nitrogen/oxygen/halogen bifunctional reagents in different mediums and conditions yield various poly heterocyclic nitrogen systems .


Molecular Structure Analysis

The molecular structure of 5-Allylmercapto-6-azauracil is determined by its chemical formula, C6H7N3O2S . The structure of similar compounds, such as 6-azauracil, has been established from their elemental analysis and spectral data (UV, IR, 1H/13C NMR and Mass) .


Chemical Reactions Analysis

6-Azauracil and its derivatives have been reported to undergo various chemical reactions when treated with electrophilic and/or nucleophilic reagents, leading to the formation of poly heterocyclic systems .

Future Directions

The future directions of research on 5-Allylmercapto-6-azauracil and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in various fields, such as medicine and biochemistry, could be investigated .

properties

IUPAC Name

6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRGHKDRHYUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907440
Record name 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allylmercapto-6-azauracil

CAS RN

10237-48-6
Record name NSC107688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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